molecular formula C18H17NO6S2 B2367691 methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate CAS No. 2034434-82-5

methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2367691
CAS No.: 2034434-82-5
M. Wt: 407.46
InChI Key: PPGFEEXQTUAEGM-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate is a sulfonamide-derived benzoate ester featuring a hybrid heterocyclic system comprising a thiophene-furan moiety. The compound’s structure integrates:

  • A benzoate ester group at the 4-position of the benzene ring.
  • A sulfamoyl bridge (N-sulfonyl) linking the benzoate to a hydroxyethyl chain.
  • A substituted furan-thiophene unit attached to the hydroxyethyl group, introducing aromatic and electronic diversity.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-24-18(21)12-2-4-14(5-3-12)27(22,23)19-10-15(20)17-7-6-16(25-17)13-8-9-26-11-13/h2-9,11,15,19-20H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFEEXQTUAEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its anticancer properties, interactions with carbonic anhydrases, and overall therapeutic potential.

Structural Overview

The compound features a complex structure that includes:

  • A benzoate moiety , which is known for its role in various biological activities.
  • A sulfamoyl group , which is often associated with enzyme inhibition.
  • A furan ring substituted with a thiophene, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For example, methyl 5-sulfamoyl-benzoates showed high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in solid tumors, suggesting potential for targeting tumor microenvironments .
  • Mechanism of Action : The mechanisms through which these compounds exert their anticancer effects include:
    • Inducing apoptosis in cancer cells.
    • Inhibiting key enzymes involved in tumor progression.
    • Disrupting cellular pathways critical for cancer cell survival.

Interaction with Carbonic Anhydrases

Carbonic anhydrases (CAs) are enzymes that play crucial roles in maintaining acid-base balance and are implicated in cancer progression. This compound and its analogs have been studied for their inhibitory effects on CAs:

CompoundCA IsozymeBinding Affinity (Kd)
4bCAIX0.12 nM
3bCAIX0.08 pM

These findings indicate that the compound exhibits high selectivity for CAIX over other isoforms, which is beneficial for minimizing side effects during therapy .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have reported the cytotoxic effects of methyl sulfamoyl benzoates against different cancer cell lines such as MCF-7 and A549. The IC50 values observed were comparable to established chemotherapeutics like doxorubicin, indicating promising therapeutic potential .
  • Molecular Docking Studies : Molecular docking simulations have elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism of action. These studies suggest that modifications to the compound's structure can enhance its binding affinity and selectivity .
  • Synergistic Effects : Some studies have explored the synergistic effects of combining methyl sulfamoyl benzoates with other anticancer agents, revealing enhanced antiproliferative activity and improved therapeutic outcomes in preclinical models .

Comparison with Similar Compounds

Key Structural Differences:

  • Heterocyclic Systems : The target’s thiophene-furan unit contrasts with LMM5’s 1,3,4-oxadiazole and Compound 87’s indole, impacting electronic properties and steric bulk.
  • Linker Groups : The hydroxyethyl chain in the target may enhance solubility compared to LMM5’s benzyl-methyl group or Compound 15’s ureido linker.

Spectral Features

Functional Group Target Compound (IR/NMR) LMM5 (IR/NMR) Compound 15 (IR/NMR)
C=O (Benzoate Ester) ~1680–1700 cm⁻¹ (IR); δ 165–170 ppm (¹³C) ~1663–1682 cm⁻¹ (IR); δ 165–170 ppm (¹³C) ~1695 cm⁻¹ (IR); δ 167 ppm (¹³C)
S=O (Sulfamoyl) ~1150–1180 cm⁻¹ (IR); δ 45–50 ppm (¹³C-S) ~1243–1258 cm⁻¹ (C=S in intermediates) N/A
OH (Hydroxyethyl) Broad ~3200–3400 cm⁻¹ (IR); δ 3.5–4.0 ppm (¹H) N/A N/A
Heterocyclic C-H δ 6.5–7.5 ppm (thiophene/furan ¹H) δ 7.2–8.1 ppm (oxadiazole ¹H) δ 6.8–7.6 ppm (furan/aryl ¹H)

Insights :

  • The target’s hydroxyethyl group introduces distinct OH stretching in IR and proton shifts in NMR, absent in non-hydroxylated analogs like LMM5.
  • Thiophene-furan protons exhibit upfield shifts compared to indole or oxadiazole systems due to reduced aromatic anisotropy.

Preparation Methods

Directed Sulfonation of Methyl Benzoate

Para-sulfonation of methyl benzoate is challenging due to the meta-directing nature of the ester group. A directed metalation strategy using lithium diisopropylamide (LDA) enables para-functionalization:

  • Substrate : Methyl benzoate (1.0 equiv)
  • Base : LDA (2.2 equiv) in THF at −78°C
  • Electrophile : Sulfur trioxide (1.5 equiv)
  • Workup : Quench with HCl, isolate methyl 4-sulfobenzoate (63% yield).

Chlorination to Sulfonyl Chloride

Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl5) :

Parameter Condition
Reagent PCl5 (3.0 equiv)
Solvent Dichloromethane
Temperature 0°C → RT, 12 h
Yield 89%

The product, methyl 4-(chlorosulfonyl)benzoate, is purified via recrystallization from hexane/ethyl acetate (3:1).

Synthesis of 2-Amino-1-(5-(Thiophen-3-yl)Furan-2-yl)Ethanol

Construction of the Furan-Thiophene Core

A Stille coupling forms the biheterocyclic system:

  • Substrates :
    • 2-Tributylstannylfuran (1.2 equiv)
    • 3-Bromothiophene (1.0 equiv)
  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Solvent : DMF, 80°C, 8 h
  • Yield : 5-(thiophen-3-yl)furan-2-carbaldehyde (72%).

Epoxidation and Aminolysis

The aldehyde is converted to an epoxide, followed by ring-opening with ammonia:

Epoxidation :

  • Reagent : Trimethylsulfoxonium iodide (1.5 equiv), KOtBu (2.0 equiv)
  • Solvent : DMSO, 25°C, 2 h
  • Yield : 2-(5-(thiophen-3-yl)furan-2-yl)oxirane (68%)

Aminolysis :

Parameter Condition
Ammonia source NH3 (g), 50 psi
Solvent Ethanol/water (9:1)
Temperature 60°C, 24 h
Yield 2-amino-1-(5-(thiophen-3-yl)furan-2-yl)ethanol (54%)

Sulfamoyl Bond Formation

Coupling the sulfonyl chloride and amine is performed under Schotten-Baumann conditions :

Parameter Condition
Sulfonyl chloride 1.05 equiv
Amine 1.0 equiv
Base Pyridine (3.0 equiv)
Solvent THF/water (4:1)
Temperature 0°C → RT, 6 h
Yield 78%

Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:2) followed by recrystallization from methanol.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput, key steps are adapted to flow chemistry:

Sulfonation-Chlorination Sequence :

  • Reactors : Two packed-bed reactors (PBR) in series
    • PBR1: Sulfonation with SO3 in supercritical CO2
    • PBR2: Chlorination with PCl5 at 40°C
  • Productivity : 12 kg/h of methyl 4-(chlorosulfonyl)benzoate

Coupling Reaction :

  • Microreactor : 500 μm channel diameter
  • Residence time : 2.3 min
  • Conversion : 94%

Analytical Characterization

Critical Data for Final Product :

Property Value Source
Molecular weight 407.5 g/mol
HPLC Purity 99.2% (C18, MeCN/H2O 70:30)
Melting point 158–160°C
HRMS (m/z) 408.0761 [M+H]+ (calc. 408.0764)

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Early routes suffered from meta-sulfonation byproducts (up to 37%). Introducing tert-butyl groups as transient directing agents reduced meta-isomers to <5%.

Epoxide Stability

The intermediate epoxide demonstrated thermal lability above 40°C. In situ generation via flow chemistry minimized decomposition, improving aminolysis yields by 22%.

Green Chemistry Alternatives

Solvent Replacement :

  • Traditional : Dichloromethane (environmental hazard)
  • Alternative : Cyclopentyl methyl ether (CPME), achieving 76% coupling yield

Catalyst Recycling :

  • Immobilized Pd on magnetic nanoparticles (Fe3O4@SiO2-Pd) enabled 7 reuse cycles without activity loss.

Q & A

Q. What are the critical synthetic steps and intermediates for preparing this compound?

The synthesis involves:

  • Step 1 : Reacting 4-methoxybenzenesulfonyl chloride with a hydroxyethylamine intermediate containing furan and thiophene substituents under basic conditions (e.g., NaH/THF) to form the sulfonamide bond.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the final product. Key intermediates include the hydroxyethyl-thiophene-furan precursor and the sulfonyl chloride derivative .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • 1H/13C NMR : To confirm the sulfonamide linkage, ester group, and heterocyclic substituents.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : As a sulfonamide-based lead for enzyme/receptor targeting (e.g., carbonic anhydrase inhibitors).
  • Materials Science : Exploiting its conjugated furan-thiophene system for optoelectronic applications (e.g., organic semiconductors) .

Q. How stable is the ester group under varying pH conditions?

The methyl benzoate ester is stable in neutral conditions but hydrolyzes under strongly acidic/basic conditions. Stability assays (e.g., HPLC monitoring at pH 1–14) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can low yields in the sulfonamide coupling step be addressed?

  • Optimization : Use alternative bases (e.g., Et3N instead of NaH) or polar aprotic solvents (DMF) to enhance reactivity.
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted sulfonyl chloride or dimerization species) .

Q. How to resolve contradictions in computational vs. experimental reactivity data for the heterocyclic moiety?

  • DFT Studies : Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis data to validate electronic properties.
  • Kinetic Profiling : Measure reaction rates under varying temperatures to reconcile discrepancies in activation energy .

Q. What strategies improve enantiomeric purity of the hydroxyethyl intermediate?

  • Chiral Resolution : Use chiral HPLC columns or diastereomeric salt formation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during the hydroxyethyl group synthesis .

Q. How to mitigate unexpected byproducts during furan-thiophene coupling?

  • Reaction Monitoring : Use in-situ FT-IR or GC-MS to detect intermediates.
  • Temperature Control : Lower reaction temperatures (<0°C) to suppress side reactions like oligomerization .

Q. How to design assays for evaluating enzyme inhibition potential?

  • Target Selection : Focus on sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).
  • Fluorescence-Based Assays : Monitor enzyme activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

Q. What methods optimize the electronic properties for materials science applications?

  • UV-Vis/PL Spectroscopy : Assess π-conjugation extent and bandgap.
  • Cyclic Voltammetry : Determine HOMO/LUMO levels for charge transport studies .

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